molecular formula C18H18N2O3 B1595974 1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 390811-95-7

1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B1595974
CAS No.: 390811-95-7
M. Wt: 310.3 g/mol
InChI Key: JTLQUCGDQKGJMM-UHFFFAOYSA-N
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Description

1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that features a unique combination of cyclohexyl, furan, and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid typically involves multi-step organic synthesis. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of cost-effective and environmentally friendly catalysts.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzimidazole moiety can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the benzimidazole moiety can produce dihydrobenzimidazole derivatives.

Scientific Research Applications

1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The furan and benzimidazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid: Lacks the cyclohexyl group, which may affect its biological activity.

    1-cyclohexyl-2-(furan-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid: The position of the furan ring is different, which can influence its reactivity and interactions.

    1-cyclohexyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid: The furan ring is replaced with a thiophene ring, which can alter its electronic properties and reactivity.

Uniqueness

1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid is unique due to the combination of its cyclohexyl, furan, and benzimidazole moieties. This unique structure imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclohexyl-2-(furan-3-yl)benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-18(22)12-6-7-16-15(10-12)19-17(13-8-9-23-11-13)20(16)14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLQUCGDQKGJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333206
Record name 1-Cyclohexyl-2-(furan-3-yl)-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390811-95-7
Record name 1-Cyclohexyl-2-(furan-3-yl)-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 3-amino-4-(aminocyclohexyl)benzoate (3.67 g, 13.99 mmol) was dissolved in DMF (10 mL) and water (1 mL). Oxone® (9.8 mmol, 6.02 g) was added followed by 3-furaldehyde (1.44 g, 15 mmol). The mixture was stirred 45 min at room temperature. 4 N NaOH (20 mL) was added and the mixture stirred at 60° C. for 18 h. After cooling to room temperature, water (100 mL) was added and insoluble impurities removed by filtration through celite. AcOH was then added to precipitate the product as a beige solid. The precipitated carboxylic acid was collected by filtration, washed with water and dried to give the title compound as a beige solid (3.69 g, 85% yield).
Name
Ethyl 3-amino-4-(aminocyclohexyl)benzoate
Quantity
3.67 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.44 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid
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1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid
Reactant of Route 5
1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid
Reactant of Route 6
1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid

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